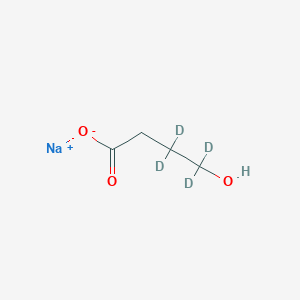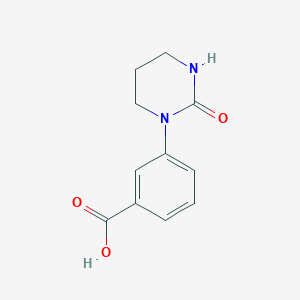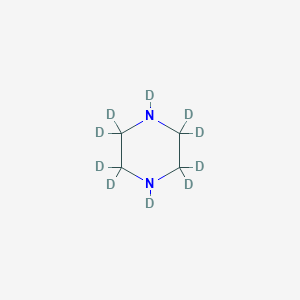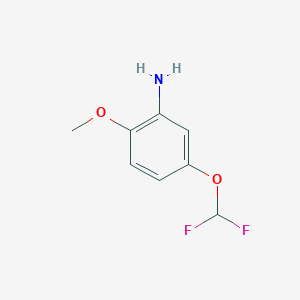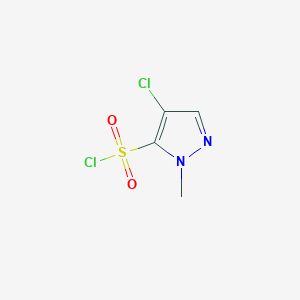![molecular formula C13H19NO4S B1421613 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266484-24-5](/img/structure/B1421613.png)
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Übersicht
Beschreibung
“4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266484-24-5 and Linear Formula: C13H19NO4S . It is also known as DMBA.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19NO4S . Its molecular weight is 285.36 g/mol .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activities
Molecular docking studies have revealed that derivatives of butanoic acid, including compounds structurally related to 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, exhibit significant biological activities. For instance, the docking studies of butanoic acid derivatives have indicated their potential inhibition of Placenta Growth Factor (PIGF-1), suggesting these compounds could have pharmacological importance. The study utilized spectroscopic and structural investigations, alongside theoretical calculations, to explore the stability and reactivity of these molecules. This research provides insight into the potential of butanoic acid derivatives for pharmacological applications, particularly in inhibiting growth factors involved in pathological conditions (Vanasundari et al., 2018).
Synthesis and Chemical Properties
The synthesis and analysis of chemical properties of compounds related to this compound have been detailed, showcasing the methods for creating analogues with varying functionalities. For example, a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate from 2,4-dimethylaniline involved N-alkylation, carbamoylation, and intramolecular cyclization steps. Such synthetic methodologies enable the generation of a wide array of butanoic acid derivatives with potential application in drug development and material science (Vaid et al., 2014).
Spectroscopic and Structural Investigations
Spectroscopic techniques, including FT-IR and FT-Raman, alongside theoretical DFT calculations, have been employed to investigate the vibrational, structural, electronic, and optical properties of butanoic acid derivatives. These studies provide valuable insights into the molecular behavior, stability, and electronic structure of these compounds, which are essential for understanding their reactivity and potential applications in materials science. The spectroscopic investigation of 4-[(3,4-dichlorophenyl)amino] 2-methylidene 4-oxo butanoic acid (DMOA), for example, highlighted its potential as a nonlinear optical material due to its first hyperpolarizability, demonstrating the utility of butanoic acid derivatives in developing new materials (Vanasundari et al., 2017).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of butanoic acid derivatives have been evaluated, showing promise for these compounds in medical applications. For instance, the development of nordihydroguaiaretic acid (NDGA) derivatives, including a methylsulfonyl NDGA derivative, demonstrated inhibition of MDR1 gene expression and suppression of drug-resistant cancer cells. This suggests the potential of butanoic acid derivatives as adjuvants in cancer treatment, highlighting their significance in combating drug resistance (Huang et al., 2015).
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-7-11(2)9-12(8-10)14(19(3,17)18)6-4-5-13(15)16/h7-9H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZBARYJAHYSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCCC(=O)O)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



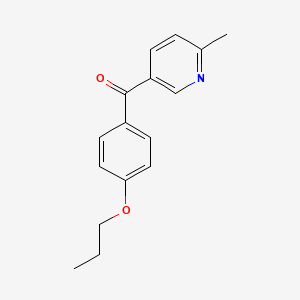

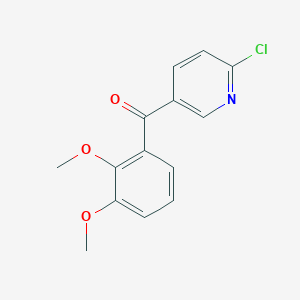


![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)
